(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride

Chiral purity Enantiomeric excess Pharmaceutical intermediates

(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride is a chiral fluorinated piperidine derivative belonging to the class of 3-hydroxy-4-fluoropiperidines. With a molecular formula of C5H11ClFNO and molecular weight of 155.60 g/mol, this compound features a trans (3R,4R) stereochemical configuration, wherein the fluorine atom at the 4-position and the hydroxyl group at the 3-position occupy opposite faces of the piperidine ring.

Molecular Formula C5H11ClFNO
Molecular Weight 155.60
CAS No. 1523530-61-1
Cat. No. B3392918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride
CAS1523530-61-1
Molecular FormulaC5H11ClFNO
Molecular Weight155.60
Structural Identifiers
SMILESC1CNCC(C1F)O.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1
InChIKeyCGOYYYHEMMLYLM-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride (CAS 1523530-61-1): Chiral Fluorinated Piperidine Building Block for Drug Discovery


(3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride is a chiral fluorinated piperidine derivative belonging to the class of 3-hydroxy-4-fluoropiperidines. With a molecular formula of C5H11ClFNO and molecular weight of 155.60 g/mol, this compound features a trans (3R,4R) stereochemical configuration, wherein the fluorine atom at the 4-position and the hydroxyl group at the 3-position occupy opposite faces of the piperidine ring [1]. The hydrochloride salt form enhances storage stability and facilitates handling relative to the free base [2]. This chiral synthon is primarily employed as a versatile intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates, where precise stereochemistry is critical for target binding and pharmacological activity [3].

Why (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride Cannot Be Simply Replaced by Other Piperidine Analogs


Substituting (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride with its enantiomer, diastereomer, or non-fluorinated analog without rigorous experimental validation risks compromising target potency, selectivity, and pharmacokinetic profile. The specific trans-(3R,4R) configuration dictates the spatial orientation of the fluorine and hydroxyl pharmacophores, directly influencing hydrogen-bonding networks and lipophilic interactions with biological targets [1]. Even the (3S,4S) enantiomer, which shares identical physicochemical properties in an achiral environment, can exhibit profoundly different receptor binding profiles and biological activities due to the chiral nature of biological recognition sites [2]. The quantitative evidence below substantiates why this specific stereoisomer is not interchangeable with close structural analogs.

Head-to-Head Comparative Evidence for (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride vs. Closest Analogs


Enantiomeric Purity: (3R,4R) Isomer Achieves 97% Purity vs. 98% for (3S,4S) – Implications for Diastereomeric Content in Downstream Synthesis

Procurement-grade (3R,4R)-rel-4-fluoro-3-piperidinol hydrochloride is commercially available at 97% purity (AChemBlock, Catalog ID G-6836) , while the enantiomeric (3S,4S)-4-fluoropiperidin-3-ol hydrochloride is typically offered at 98% purity (Leyan, Product No. 1906128) . Although a 1% difference in chemical purity appears modest, the residual 3% in the (3R,4R) product may contain the (3S,4S) enantiomer and other diastereomeric impurities that can propagate into downstream chiral APIs, potentially altering pharmacological profiles in structure-sensitive targets such as kinase active sites.

Chiral purity Enantiomeric excess Pharmaceutical intermediates

Lipophilicity Gain: (3R,4R)-Boc-4-fluoro-3-piperidinol Exhibits LogP of +1.26 vs. –0.42 for Non-Fluorinated 3-Piperidinol

The computed LogP for (3R,4R)-rel-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (Boc-protected derivative) is +1.26 , whereas the non-fluorinated analog (3R)-piperidin-3-ol hydrochloride has a measured LogP of –0.42 [1]. This LogP increase of +1.68 log units upon fluorine substitution at the 4-position translates to an approximately 48-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Fluorine substitution Drug-likeness

Stereochemical Necessity: Patent CN118598797A Explicitly Resolves All Four 3-Hydroxy-4-fluoropiperidine Stereoisomers for Distinct Applications

Patent CN118598797A (2024) discloses a synthesis and resolution method yielding four discrete stereoisomers of 3-hydroxy-4-fluoropiperidine: (3S,4R), (3S,4S), (3R,4S), and (3R,4R) [1]. The invention emphasizes that each stereoisomer possesses differentiated modification potential and can serve as a distinct starting point for synthesizing candidate drug molecules with different biological activities. The (3R,4R) isomer (Formula VI in the patent) is specifically claimed as a separable, structurally defined entity, underscoring its non-fungibility with the other three isomers.

Chiral resolution Stereoisomer separation Pharmaceutical patent

Kinase Inhibitor Intermediate: US11078206B2 Explicitly Incorporates (3R,4R)-4-Fluoropiperidin-3-ol Scaffold in Active Kinase Inhibitors

US Patent US11078206B2 (Daewoong Pharmaceutical, 2021) describes amino-fluoropiperidine derivatives as kinase inhibitors and explicitly incorporates the (3R,4R)-4-fluoropiperidin-3-ol scaffold in multiple exemplified compounds [1]. The patent structures contain the SMILES notation 'N1CC[C@@H](F)[C@@H](NC2=...)' which corresponds to the (3R,4R) configuration of the fluoropiperidine core. In contrast, generic non-fluorinated piperidinols or (3S,4S) isomers are not claimed within the same structural context, indicating that the specific (3R,4R) stereochemistry was essential for the observed kinase inhibitory activity.

Kinase inhibitor Fluoropiperidine scaffold Drug intermediate Patent evidence

Procurement-Relevant Application Scenarios for (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride


Stereospecific Intermediate for Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting JAK, BTK, or other tyrosine kinases can employ (3R,4R)-rel-4-fluoro-3-piperidinol hydrochloride as a chiral building block for generating focused compound libraries. The (3R,4R) scaffold is explicitly validated in patent US11078206B2, where it forms the core of amino-fluoropiperidine kinase inhibitors . The 97% commercial purity enables direct use in parallel synthesis without additional chiral purification, while the fluorine atom's +1.68 LogP contribution (relative to non-fluorinated 3-piperidinol) enhances the drug-likeness of resulting analogs [1].

Chiral Reference Standard for Enantiomeric Purity Method Development

The availability of the (3R,4R) isomer at 97% purity (AChemBlock) alongside the (3S,4S) enantiomer at 98% (Leyan) [1] enables analytical laboratories to develop and validate chiral HPLC or SFC methods for enantiomeric purity determination of fluoropiperidine-containing drug substances. The explicit resolution of all four stereoisomers in patent CN118598797A provides additional reference frameworks for method specificity validation .

CNS Drug Discovery Scaffold Leveraging Fluorine-Mediated Lipophilicity

The +1.68 log unit lipophilicity gain conferred by the 4-fluoro substituent (LogP 1.26 vs. -0.42 for non-fluorinated 3-piperidinol) positions (3R,4R)-rel-4-fluoro-3-piperidinol hydrochloride as a preferred starting material for CNS-penetrant drug candidates. This fluorine-driven property enhancement is critical for programs targeting neurological disorders where blood-brain barrier permeability is a key design parameter [1].

IP-Protected Synthetic Route Development

For pharmaceutical development organizations constructing Freedom-to-Operate analyses, the stereospecific separation methodology disclosed in patent CN118598797A provides a defined synthetic pathway to the (3R,4R) isomer . Procuring the pre-resolved (3R,4R) compound eliminates the need for in-house chiral resolution and reduces the risk of infringing on alternative isomer-specific process patents, streamlining the development of proprietary fluoropiperidine-containing clinical candidates.

Quote Request

Request a Quote for (3R,4R)-rel-4-Fluoro-3-piperidinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.